Solubility profile of 4-(3-Diethylaminopropyloxy)benzoic acid in organic solvents
Solubility profile of 4-(3-Diethylaminopropyloxy)benzoic acid in organic solvents
Solubility Profile of 4-(3-Diethylaminopropyloxy)benzoic Acid in Organic Solvents
Executive Summary
4-(3-Diethylaminopropyloxy)benzoic acid (often an intermediate in the synthesis of substituted benzamides like Tiapride or local anesthetics like Proxymetacaine) represents a classic challenge in process chemistry: it is a zwitterionic amphiphile . Its structure contains a lipophilic aromatic core with an ether linkage, a hydrophilic carboxylic acid tail, and a basic tertiary amine head.
This guide provides a comprehensive solubility profile, analyzing its behavior across solvent classes. It establishes the thermodynamic basis for solvent selection in reaction monitoring, purification (recrystallization), and formulation. The data presented synthesizes empirical trends from analogous amino-alkoxy benzoic acid derivatives, offering a robust baseline for process optimization.
Physicochemical Characterization
To predict and manipulate solubility, one must understand the molecular forces at play.
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Structure | Amphiphilic: Hydrophobic core, polar ends. | |
| Functional Groups | Carboxylic Acid (-COOH), Tertiary Amine ( | Capable of H-bond donation (acid) and acceptance (amine, ether, carbonyl). |
| pKa Values (Approx) | Acid: ~4.0–4.5 Amine: ~9.0–9.5 | Exists as a zwitterion at neutral pH (Isoelectric point ~6.8). |
| LogP (Predicted) | ~2.5 – 3.0 (Neutral form) | Moderate lipophilicity; soluble in mid-polarity organics when uncharged. |
Key Insight: The solubility of this compound is pH-dependent . In organic solvents, its solubility is governed by the solvent's ability to disrupt the strong crystal lattice formed by intermolecular zwitterionic interactions (ammonium-carboxylate attraction).
Representative Solubility Profile
The following table categorizes solvent suitability based on thermodynamic interactions (Like Dissolves Like) and experimental precedence for this class of compounds.
Table 1: Solubility Profile at 25°C and Boiling Point (Reflux)
| Solvent Class | Specific Solvent | Solubility (25°C) | Solubility (Reflux) | Mechanistic Rationale |
| Protics (Alcohols) | Methanol | High (>100 mg/mL) | Very High | Strong H-bonding solvation of both amine and acid moieties. |
| Ethanol | High (>80 mg/mL) | Very High | Ideal balance of polarity; standard solvent for recrystallization. | |
| Isopropanol (IPA) | Moderate | High | Reduced polarity compared to MeOH; excellent for temperature-dependent crystallization. | |
| Aprotics (Polar) | Acetone | Moderate | High | Good solvation of the neutral organic skeleton; poor solvation of zwitterionic charges. |
| DMF / DMSO | Very High | Very High | Dissolves almost all forms due to high dielectric constant; difficult to remove. | |
| Chlorinated | DCM / Chloroform | High | High | Excellent solvent for the neutral/uncharged form; disrupts weak van der Waals forces. |
| Non-Polar | Toluene | Low (<5 mg/mL) | Moderate | Lacks H-bonding capability; useful as an anti-solvent or for azeotropic drying. |
| Heptane / Hexane | Insoluble | Very Low | Completely incompatible with the polar functional groups. Ideal anti-solvent. | |
| Aqueous | Water (pH 7) | Low | Low-Moderate | Zwitterionic lattice energy exceeds hydration energy at neutral pH. |
| Water (pH < 2) | High | High | Forms soluble cationic ammonium salt. | |
| Water (pH > 10) | High | High | Forms soluble anionic carboxylate salt. |
Process Tip: The "Sweet Spot" for purification is typically an Ethanol/Water or Ethanol/Toluene system. The compound dissolves in hot ethanol, and cooling (plus adding the 'poor' solvent) forces the zwitterion to crystallize out in high purity.
Experimental Workflows
Workflow A: Gravimetric Solubility Determination
This protocol ensures accurate solubility data generation, critical for regulatory filing (CMC sections).
Figure 1: Step-by-step workflow for determining thermodynamic solubility.
Protocol Steps:
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Saturation : Add excess 4-(3-Diethylaminopropyloxy)benzoic acid to 10 mL of target solvent in a sealed vial.
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Equilibration : Stir at a fixed temperature (e.g., 25°C) for 24 hours. Note: Check for polymorph changes using XRPD if the solid changes appearance.
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Filtration : Filter the supernatant through a 0.45 µm PTFE filter (pre-heated if testing at elevated temperatures to prevent crashing out).
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Quantification : Evaporate a known volume of filtrate and weigh the residue. Alternatively, use HPLC-UV (254 nm) for higher precision.
Workflow B: pH-Dependent Partitioning (Mechanism)
Understanding the ionization states is crucial for extraction (work-up).
Figure 2: The solubility "U-Curve". The compound partitions into organics (DCM/EtOAc) effectively only near the isoelectric point (pH 6–8).
Applications in Process Chemistry
Recrystallization Strategy
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Solvent System : Ethanol (Solvent) + Water (Anti-solvent).[1]
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Procedure :
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Dissolve crude solid in boiling Ethanol (approx. 5-10 volumes).
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Perform hot filtration to remove mechanical impurities.
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Slowly add warm Water until slight turbidity persists.
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Add a few drops of Ethanol to clear the solution.[1]
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Cool slowly to Room Temperature, then to 0-5°C.
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Filter and wash with cold Ethanol/Water (1:1).
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Reaction Solvent Selection
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For Synthesis : Toluene or Xylene are often used if water removal (Dean-Stark) is required during the etherification step.
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For Hydrogenation : If the precursor is a nitro-compound, Methanol or Ethanol are preferred for catalytic hydrogenation (Pd/C) due to high hydrogen solubility and substrate solubility.
References
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Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 5124–5127. Link
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Sigma-Aldrich . (n.d.). 4-(Diethylamino)benzoic acid Product Specification & Safety Data Sheet. Retrieved from Sigma-Aldrich. Link
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BenchChem . (2025).[1] Purification of Benzoic Acid Derivatives: General Protocols for Amino-Alkoxy Benzoates. BenchChem Technical Library. Link
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National Institute of Standards and Technology (NIST) . (2025). Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester (Proxymetacaine) - Phase Change Data.[2] NIST Chemistry WebBook.[2] Link
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Google Patents . (2011). Process for preparing extra pure 2,6-diisopropyl phenol (Propofol) and intermediates.[3] WO2011161687A1. Link
